molecular formula C23H22O5 B1249877 Blancoxanthone

Blancoxanthone

Cat. No.: B1249877
M. Wt: 378.4 g/mol
InChI Key: VCRGQEOJJJBBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blancoxanthone is a member of the class of pyranoxanthones that is 2H,6H-pyrano[3,2-b]xanthen-6-one substituted by hydroxy groups at positions 5 and 10, geminal methyl groups at position 2 and a 2-methylbut-3-en-2-yl group at position 12. It is isolated from the roots of Calophyllum blancoi and exhibits antiviral activity against coronavirus. It has a role as a metabolite and an antiviral agent. It is a polyphenol and a member of pyranoxanthones.

Scientific Research Applications

Anti-Coronavirus Activity

Blancoxanthone, derived from the roots of Calophyllum blancoi, has been found to exhibit significant anti-coronavirus activity. This discovery is based on the biological study of isolated xanthones from this plant species (Shen et al., 2005).

Antinociceptive Effects

Although not directly related to this compound, research on similar compounds, such as Aegiceras corniculatum stems extracts, which may contain related xanthones, has demonstrated potent antinociceptive effects in rodents. These studies provide insights into the potential analgesic properties of xanthone derivatives (Roome et al., 2011).

Neuroprotective Activities

1,3,7-Trihydroxyxanthone, similar in structure to this compound, has shown the ability to stimulate the expression of neurotrophic factors in rat astrocyte cultures. This suggests potential applications of this compound in the treatment of psychiatric disorders (Yang et al., 2018).

Anticancer Properties

Research on thioxanthones, a class of compounds related to xanthones, indicates potential anticancer and radiotherapy agent properties. This suggests a possible research direction for this compound in cancer treatment (Yılmaz et al., 2016).

Euxanthone's Neuroprotective Effect

Euxanthone, another xanthone derivative, has demonstrated neuroprotective activities against sevoflurane-induced neurotoxicity in neonatal mice. This finding implies the potential of xanthone derivatives, including this compound, in neuroprotection (Zhou et al., 2019).

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

5,10-dihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C23H22O5/c1-6-22(2,3)16-20-13(10-11-23(4,5)28-20)18(26)15-17(25)12-8-7-9-14(24)19(12)27-21(15)16/h6-11,24,26H,1H2,2-5H3

InChI Key

VCRGQEOJJJBBNZ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C

Synonyms

blancoxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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